molecular formula C7H16O3 B14454331 1,1-Dimethoxy-2-methylbutan-2-ol CAS No. 77315-54-9

1,1-Dimethoxy-2-methylbutan-2-ol

Cat. No.: B14454331
CAS No.: 77315-54-9
M. Wt: 148.20 g/mol
InChI Key: BBFMAVRMQHVOPM-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-2-methylbutan-2-ol is a tertiary alcohol featuring two methoxy groups on the first carbon and a methyl group on the second carbon of a butanol backbone. The dimethoxy groups may serve as protective moieties, enhancing stability during reactions .

Properties

CAS No.

77315-54-9

Molecular Formula

C7H16O3

Molecular Weight

148.20 g/mol

IUPAC Name

1,1-dimethoxy-2-methylbutan-2-ol

InChI

InChI=1S/C7H16O3/c1-5-7(2,8)6(9-3)10-4/h6,8H,5H2,1-4H3

InChI Key

BBFMAVRMQHVOPM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-2-methylbutan-2-ol can be synthesized through multiple-step organic reactions. One common method involves the reaction of 2-methyl-2-butene with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydration of 2-methyl-2-butene using sulfuric acid as a catalyst. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce simpler alcohols .

Scientific Research Applications

1,1-Dimethoxy-2-methylbutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Dimethoxy-2-methylbutan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional and Functional Isomers

  • Such differences in substitution alter polarity and boiling points. For example, 2-Methyl-3-buten-2-ol (CAS 115-18-4), an unsaturated analog, has a boiling point of 98–99°C, while 3-Methyl-2-buten-1-ol (CAS 556-82-1) boils at 140°C, highlighting how hydroxyl group position and unsaturation impact volatility .
  • 1-Methoxy-2-butanol (CAS 53778-73-7): With a methoxy group on the first carbon of a secondary alcohol, this compound likely exhibits higher hydrophilicity compared to 1,1-Dimethoxy-2-methylbutan-2-ol due to reduced steric hindrance .

Functional Group Variants

  • 4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol (): This compound replaces the dimethoxy groups with a silyl ether. Silyl protecting groups, like TBS (tert-butyldimethylsilyl), offer superior stability under basic conditions but are more labile to acidic hydrolysis compared to acetals (e.g., dimethoxy derivatives). The synthesis of this compound achieved 91% yield, demonstrating efficient protection strategies for tertiary alcohols .
  • 2-(Dimethylamino)-2-phenylbutan-1-ol (CAS 39068-94-5): The substitution of methoxy with dimethylamino and a phenyl group introduces basicity and aromaticity. Such structural changes significantly alter solubility in polar solvents and reactivity in nucleophilic reactions .

Data Table: Comparative Properties of Structural Analogs

Compound Name CAS Molecular Formula Molecular Weight Boiling Point (°C) Key Features
This compound Not provided C₇H₁₆O₃ 148.2 (calc.) N/A Tertiary alcohol, dimethoxy protection
4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol Not provided C₁₁H₂₆O₂Si 218.4 N/A Silyl ether protection, high stability
2-Methyl-3-buten-2-ol 115-18-4 C₅H₁₀O 86.13 98–99 Unsaturated, lower boiling point
3-Methyl-2-buten-1-ol 556-82-1 C₅H₁₀O 86.13 140 Primary alcohol, higher boiling point
1-Methoxy-2-butanol 53778-73-7 C₅H₁₂O₂ 104.15 N/A Secondary alcohol, hydrophilic

Research Findings and Reactivity Insights

  • Synthetic Utility : The tert-butyldimethylsilyl (TBS) derivative in demonstrates efficient protection of tertiary alcohols, achieving 91% yield. Dimethoxy groups, while less commonly used for long-term protection, may offer advantages in acid-sensitive reactions .
  • Spectroscopic Differences : In 4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol, the TBS group shifts NMR signals downfield (δ 0.09 ppm for Si(CH₃)₂) compared to methoxy protons, which typically resonate near δ 3.3–3.7 ppm .
  • Safety Profiles: Amino-alcohol derivatives (e.g., 1-(Diethylamino)butan-2-ol) require rigorous exposure controls, whereas dimethoxy analogs exhibit fewer acute hazards .

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